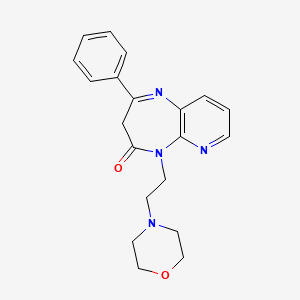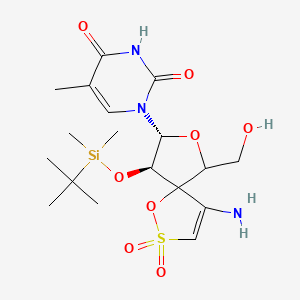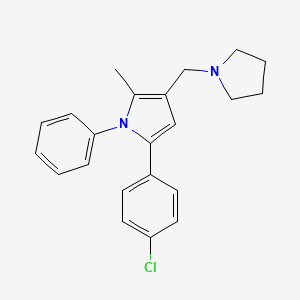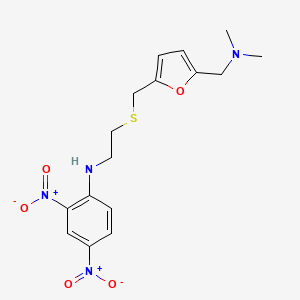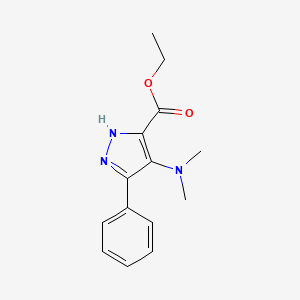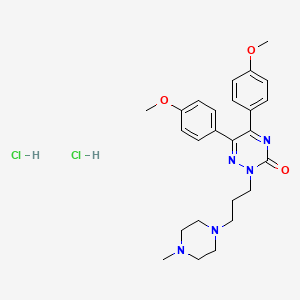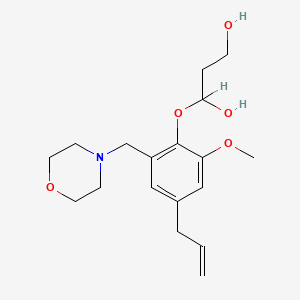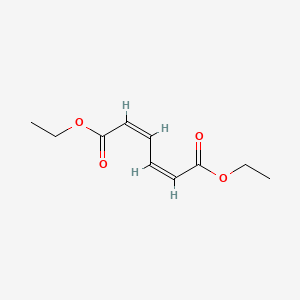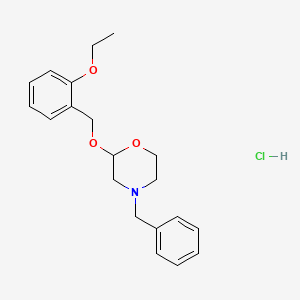
4,4'-p-Phenylenebisimino(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methoxy-3-sulphophenyl)azonaphthalene-2,7-di sulphonic acid (potassium sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-p-Phenylenebisimino(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methoxy-3-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications. The compound’s structure includes multiple functional groups, making it highly versatile in chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-p-Phenylenebisimino(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methoxy-3-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) involves several steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and aniline derivatives.
Azo Coupling Reaction: The azo coupling reaction is performed between the triazine derivative and a diazonium salt derived from an aromatic amine. This step introduces the azo group into the compound.
Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid to introduce sulfonic acid groups, enhancing its solubility in water.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reactions are carried out in reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is isolated through filtration, washing, and drying processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and phenolic groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other reduced products.
Substitution: Substituted triazine derivatives with diverse functional groups.
科学的研究の応用
Chemistry
The compound is used as a dye in various chemical applications, including textile dyeing and ink formulations. Its vibrant color and stability make it a popular choice in these industries.
Biology
In biological research, the compound is used as a staining agent for microscopy. Its ability to bind to specific cellular components allows researchers to visualize structures under a microscope.
Medicine
The compound has potential applications in medicine as a diagnostic dye. Its ability to selectively bind to certain tissues can aid in imaging and diagnostic procedures.
Industry
In addition to its use as a dye, the compound is employed in the production of colored plastics, coatings, and other materials
作用機序
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various functional groups within the compound that interact with light. The pathways involved include electronic transitions within the molecule, leading to the absorption of light and the emission of color.
類似化合物との比較
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Another dye with similar applications but different structural properties.
1,3,5-Triazine derivatives: Compounds with similar triazine rings but different substituents.
Uniqueness
4,4’-p-Phenylenebisimino(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methoxy-3-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) is unique due to its combination of functional groups, which provide it with distinct color properties and versatility in chemical reactions. Its stability and solubility in water further enhance its applicability in various fields.
特性
CAS番号 |
85959-06-4 |
|---|---|
分子式 |
C46H32Cl2KN14NaO22S6 |
分子量 |
1458.2 g/mol |
IUPAC名 |
potassium;sodium;5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-7-[(4-methoxy-3-sulfophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-3-sulfophenyl)diazenyl]-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C46H34Cl2N14O22S6.K.Na/c1-83-29-9-7-23(15-31(29)87(71,72)73)59-61-37-33(89(77,78)79)13-19-11-25(85(65,66)67)17-27(35(19)39(37)63)51-45-55-41(47)53-43(57-45)49-21-3-5-22(6-4-21)50-44-54-42(48)56-46(58-44)52-28-18-26(86(68,69)70)12-20-14-34(90(80,81)82)38(40(64)36(20)28)62-60-24-8-10-30(84-2)32(16-24)88(74,75)76;;/h3-18,63-64H,1-2H3,(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H2,49,51,53,55,57)(H2,50,52,54,56,58);;/q;2*+1/p-2 |
InChIキー |
BEMVKWCBXOLROA-UHFFFAOYSA-L |
正規SMILES |
COC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=C8C(=CC(=C7)S(=O)(=O)O)C=C(C(=C8O)N=NC9=CC(=C(C=C9)OC)S(=O)(=O)O)S(=O)(=O)[O-])Cl)O)S(=O)(=O)O.[Na+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)


